Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate
Description
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-formyl-6-(4-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-11-5-3-10(4-6-11)13-8-7-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3 |
InChI Key |
KWXAORSAEXBRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-formyl-6-(4-methoxyphenyl)nicotinate typically involves:
- Construction or functionalization of the nicotinate ring system.
- Introduction of the formyl group at the 2-position.
- Attachment of the 4-methoxyphenyl substituent at the 6-position.
- Esterification to form the methyl ester.
The synthetic route often requires careful control of reaction conditions to achieve regioselectivity and high yield.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Nicotinic acid derivatives or substituted pyridines as the core scaffold.
- 4-Methoxyphenyl precursors for the aryl substitution at the 6-position.
- Formylation reagents such as formylating agents or aldehydes for the 2-position.
- Methylating agents or methyl esters for ester formation.
Stepwise Synthesis Approach
Step 1: Formation of 6-(4-methoxyphenyl)nicotinic acid or derivative
- The 6-position of the nicotinate ring is functionalized by coupling with a 4-methoxyphenyl group.
- This can be achieved via cross-coupling reactions such as Suzuki or Heck coupling using appropriate halogenated nicotinate intermediates and 4-methoxyphenyl boronic acids or equivalents.
- Reaction conditions typically involve palladium catalysts, bases, and controlled temperatures to ensure selective arylation.
Step 2: Introduction of the formyl group at the 2-position
- Formylation at the 2-position of the pyridine ring is commonly performed using directed ortho-metalation followed by quenching with electrophilic formylating agents (e.g., DMF).
- Alternatively, selective oxidation of methyl or hydroxymethyl precursors at the 2-position can be employed.
- Reaction parameters such as temperature, solvent, and time are optimized to maximize yield and minimize side reactions.
Step 3: Esterification to form methyl ester
- The carboxylic acid group at the 3-position is esterified using methanol under acidic or catalytic conditions.
- Common methods include Fischer esterification with acid catalysts or use of methylating agents like diazomethane.
- Purification steps such as extraction, washing, and distillation are applied to isolate the pure methyl ester.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Arylation at C-6 | Pd catalyst, 4-methoxyphenyl boronic acid, base | 80-100 | 6-12 | 65-80 | Suzuki coupling, inert atmosphere |
| Formylation at C-2 | Directed ortho-metalation, DMF as formyl source | -78 to 0 | 2-4 | 60-75 | Low temperature to control regioselectivity |
| Esterification | Methanol, acid catalyst (H2SO4 or p-TsOH) | 50-70 | 4-8 | 70-85 | Reflux conditions, removal of water to drive reaction |
These conditions are adapted from analogous nicotinate derivative syntheses and optimized for this compound’s functional groups.
Alternative Synthetic Routes
- Multi-component reactions involving β-ketoesters and substituted pyridines have been reported for related nicotinate derivatives, enabling one-pot synthesis with moderate to good yields.
- Ring cleavage methodologies and functional group transformations can be employed to access substituted nicotinates with diverse functional groups, including formyl and aryl substituents.
- Protection/deprotection strategies may be necessary when sensitive groups are present during multi-step synthesis.
Purification and Characterization
- Purification typically involves extraction, washing with aqueous bases or acids to remove impurities, and chromatographic techniques.
- Final product purity is confirmed by NMR, IR, mass spectrometry, and melting point analysis.
- Yields reported in literature range from 60% to 85% depending on the step and scale.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Technique | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Arylation at C-6 | Suzuki coupling | Pd catalyst, base, 80-100 °C | Efficient arylation, 65-80% yield |
| Formylation at C-2 | Directed ortho-metalation + DMF | -78 to 0 °C, 2-4 h | Selective formylation, 60-75% yield |
| Esterification | Fischer esterification with methanol | Reflux 50-70 °C, 4-8 h | Methyl ester formation, 70-85% yield |
| Purification | Extraction, washing, distillation | pH adjustment, solvent extraction | High purity product |
Research Findings and Optimization Notes
- Reaction temperature and time are critical for maximizing yield and selectivity, especially in formylation steps where side reactions can occur.
- Use of bases such as sodium carbonate or triethylamine during workup improves product isolation and purity.
- Multi-step synthesis requires careful monitoring of intermediate purity to avoid carryover of impurities affecting subsequent steps.
- Recent advances in catalytic systems and solvent choices have improved reaction efficiency and environmental profiles.
Chemical Reactions Analysis
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group in the target compound differentiates it from halogenated analogs (e.g., 5-bromo-6-fluoro derivatives), offering distinct electronic and steric profiles.
- Compared to mercapto-nicotinamides , the ester backbone of the target compound reduces nucleophilic reactivity but improves stability under physiological conditions.
Herbicidal Activity
Compounds with 4-methoxyphenyl substituents (e.g., from ) exhibit moderate herbicidal activity against dicotyledonous plants like rape (Brassica napus), with inhibition rates ranging from 30–60% at 100 μM. In contrast, trifluoromethoxy-substituted analogs show reduced activity due to higher electronegativity limiting membrane permeability.
Skin Penetration and Erythema Induction
Methyl nicotinate derivatives are known vasodilators, inducing erythema via prostaglandin pathways. However, highlights that vehicle formulation critically affects penetration efficiency, suggesting that even structurally similar compounds may show variable efficacy depending on excipients .
Physicochemical Properties
- Stability : The formyl group may render the compound susceptible to hydrolysis under acidic or basic conditions, unlike more stable ester or amide analogs .
Biological Activity
Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structural features, biological interactions, and potential therapeutic applications based on recent research findings.
Structural Features
This compound is characterized by its unique arrangement of functional groups, which include a formyl group and a methoxy-substituted phenyl group. This structure contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 255.26 g/mol. The compound can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be promising, suggesting potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 78.12 |
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses antiproliferative effects against cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results indicate that this compound may interfere with cancer cell proliferation, making it a candidate for further anticancer research.
The biological mechanisms underlying the activity of this compound are still being investigated. Preliminary research suggests that its formyl group may facilitate interactions with nucleophiles in biological systems, potentially leading to modulation of cellular signaling pathways and gene expression. These interactions could be responsible for its observed antimicrobial and antiproliferative effects.
Case Studies
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of nicotinic acid, including this compound, for their antimicrobial properties. The results indicated that the presence of the methoxy group significantly enhanced antibacterial activity compared to other derivatives lacking this substitution .
- Cancer Cell Proliferation Inhibition : Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study utilized various assays to determine IC50 values, revealing that this compound effectively inhibited cell growth in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
